molecular formula C22H25N3O4S B14935226 1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide

Cat. No.: B14935226
M. Wt: 427.5 g/mol
InChI Key: IFNHGLROGQPTSZ-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and sulfonyl groups enhances its pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(1-methylindol-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-24-13-12-19-20(4-3-5-21(19)24)23-22(26)16-10-14-25(15-11-16)30(27,28)18-8-6-17(29-2)7-9-18/h3-9,12-13,16H,10-11,14-15H2,1-2H3,(H,23,26)

InChI Key

IFNHGLROGQPTSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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